4-[(Z)-{[2-(1H-1,2,3-Benzotriazol-1-YL)acetamido]imino}methyl]-2,6-dimethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-{[2-(1H-1,2,3-Benzotriazol-1-YL)acetamido]imino}methyl]-2,6-dimethoxyphenyl acetate is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[2-(1H-1,2,3-Benzotriazol-1-YL)acetamido]imino}methyl]-2,6-dimethoxyphenyl acetate typically involves the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol . The reaction conditions often require low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions can occur, especially targeting the imino group.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead(IV) acetate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like hydroxylamine-O-sulfonic acid are commonly used.
Major Products
The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-[(Z)-{[2-(1H-1,2,3-Benzotriazol-1-YL)acetamido]imino}methyl]-2,6-dimethoxyphenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Z)-{[2-(1H-1,2,3-Benzotriazol-1-YL)acetamido]imino}methyl]-2,6-dimethoxyphenyl acetate involves its interaction with enzymes and receptors in biological systems. The benzotriazole moiety allows the compound to form stable coordination complexes, which can inhibit enzyme activity or modulate receptor functions . The compound’s large conjugated system facilitates π–π stacking interactions and hydrogen bonding, enhancing its binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
- 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-hydroxybenzylidene)acetohydrazide
- Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
Uniqueness
4-[(Z)-{[2-(1H-1,2,3-Benzotriazol-1-YL)acetamido]imino}methyl]-2,6-dimethoxyphenyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and participate in diverse chemical reactions makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C19H19N5O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[4-[[[2-(benzotriazol-1-yl)acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C19H19N5O5/c1-12(25)29-19-16(27-2)8-13(9-17(19)28-3)10-20-22-18(26)11-24-15-7-5-4-6-14(15)21-23-24/h4-10H,11H2,1-3H3,(H,22,26) |
InChI Key |
CSKPDZPAOJGHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.